molecular formula C19H16N2O7 B6523307 ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884213-99-4

ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

Cat. No.: B6523307
CAS No.: 884213-99-4
M. Wt: 384.3 g/mol
InChI Key: JNAOMCNYZPKFLQ-UHFFFAOYSA-N
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Description

Ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a structurally complex spirooxindole derivative featuring a fused pyrano[3,2-b]pyran system. The molecule integrates an indole moiety fused via a spiro junction to a bicyclic pyranopyran scaffold, with key functional groups including a hydroxymethyl (-CH2OH), amino (-NH2), and ethyl ester (-COOEt) substituents. Its synthesis likely follows one-pot multicomponent protocols, as exemplified by related bis-spirooxindoles synthesized via sequential reactions under mild conditions .

Properties

IUPAC Name

ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c1-2-26-17(24)13-16(20)28-14-12(23)7-9(8-22)27-15(14)19(13)10-5-3-4-6-11(10)21-18(19)25/h3-7,22H,2,8,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAOMCNYZPKFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)OC(=CC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current findings on its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through a one-pot three-component reaction involving isatin, kojic acid, and ethyl cyanoacetate under reflux conditions. The optimal conditions for the reaction were identified as follows:

Parameter Optimal Value
SolventMethanol
Reaction Time12 hours
Catalyst20 mol% DABCO

This method yields a variety of derivatives with high efficiency and purity. The product's structure was confirmed using various spectroscopic techniques including NMR and IR spectroscopy .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds derived from spiro[indole-3,4'-pyrano[3,2-b]pyran] structures. This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Ethyl 2'-Amino Derivatives

Microorganism MIC (µM) Activity
Staphylococcus aureus5.64Moderate
Escherichia coli8.33Moderate
Bacillus subtilis4.69Good
Pseudomonas aeruginosa13.40Moderate
Candida albicans16.69Moderate

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

The mechanism by which ethyl 2'-amino derivatives exert their antimicrobial effects is likely related to their ability to interfere with microbial cell wall synthesis or disrupt cellular functions through interaction with nucleic acids or proteins. The presence of functional groups such as amino and hydroxymethyl may enhance the compound's ability to penetrate microbial membranes and exert its effects .

Case Studies

Several case studies have reported the biological activities of similar compounds derived from spiro[indole] frameworks:

  • Study on Antibacterial Activity : A series of spiro[indole-pyrano] derivatives were synthesized and evaluated for their antibacterial properties. The study highlighted that modifications in the side chains significantly influenced the activity against both Gram-positive and Gram-negative bacteria.
  • Antifungal Evaluation : Another study focused on the antifungal potential of related compounds against various fungal strains including Candida albicans and Aspergillus species. Results indicated that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents.

Scientific Research Applications

Key Findings from Synthesis Studies

  • Optimal Conditions : The best yields were obtained using methanol as a solvent and 20 mol% of DABCO as a catalyst under reflux for 12 hours.
  • Yield Variability : Yields ranged from 74% to 95% depending on the specific reactants used (see Table 1 for detailed results) .
SolventCatalystTime (h)Yield (%)
MeOHDABCO1294
EtOHDABCO1286

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that derivatives of ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate show significant antimicrobial activity against various pathogens. This is particularly important in the context of increasing antibiotic resistance.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. Mechanistic studies are ongoing to elucidate its effects on cancer cell lines and its potential role in cancer therapy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This could lead to applications in treating metabolic disorders or enhancing drug efficacy by targeting these enzymes.

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science.

Polymer Development

The structural properties of this compound make it suitable for incorporation into polymer matrices. Its unique spiro structure can enhance the mechanical properties and thermal stability of polymers.

Nanotechnology

In nanotechnology, this compound could be utilized in the development of nanocarriers for drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that specific derivatives of this compound induced apoptosis more effectively than conventional chemotherapeutics. Further investigations are planned to understand the underlying mechanisms and optimize these compounds for clinical use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Key Features Functional Groups Molecular Weight* Melting Point (°C)
Target Compound Spiro[indole-3,4'-pyrano[3,2-b]pyran], ethyl ester, hydroxymethyl, amino Ester, amide, hydroxyl ~420 (estimated) Not reported
Dimethyl-1,100-(hexane-1,6-diyl)bis(spirooxindole) (7d, ) Dimeric spirooxindole, hexane linker, methyl groups Ester, hydroxyl, amide ~800 (estimated) >290
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile (6h, ) Pyrano[3,2-b]pyran, 4-chlorobenzyloxy, cyano Cyano, ether, hydroxyl 424.84 232–236
Ethyl-2'-amino-3'-cyano-6'-methyl-spiro[indene-2,4'-pyran]-5'-carboxylate (3d, ) Spiroindene, cyano, methyl Ester, cyano 326.30 Not reported
Ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carboxylate () Pyrano[3,2-b]pyran, dichlorophenyl Ester, hydroxyl, halogens 412.22 Not reported

*Molecular weights calculated from provided formulas or estimated based on structural similarity.

Key Observations :

  • Spiro Systems : The target compound and 7d share spiro architectures, but 7d’s dimeric structure and hexane linker contribute to its exceptionally high melting point (>290°C), likely due to enhanced crystallinity and intermolecular hydrogen bonding.
  • The cyano group in 6h and 3d may enhance electron-withdrawing properties, altering reactivity in nucleophilic additions.
  • Synthesis Routes: While the target compound’s synthesis is inferred to involve one-pot methods (similar to ), compound 3d uses spiroindene precursors with ethyl cyanoacetate, highlighting divergent strategies for spiro-ring formation.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Not reported
7d Not reported 1H NMR: 5.64 (OH), 6.33 (spiro-H), 8.11 (NH2); 13C NMR: 177.4 (C=O)
3d 3334 (NH2), 2192 (C≡N), 1659 (C=O) 1H NMR: 7.99–7.76 (Ar-H), 4.31–4.15 (OCH2), 2.25 (CH3)
6h 3406 (OH), 2191 (C≡N), 1636 (C=O) Not reported

Insights :

  • The absence of a cyano group in the target compound distinguishes its IR profile from 3d and 6h, which show strong C≡N stretches near 2190 cm⁻¹.
  • Compound 7d’s downfield 13C NMR signal at 177.4 ppm corresponds to its spiro-linked carbonyl group, a feature shared with the target compound.

Research Findings and Methodological Considerations

  • Similarity Assessment: Computational methods like Tanimoto or Dice coefficients (using Morgan fingerprints) are critical for virtual screening . The target’s spiro system and ethyl ester group may yield low similarity to non-spiro pyran derivatives (e.g., 6h ), emphasizing the need for 3D shape-based comparisons.
  • Activity Cliffs: Minor structural changes (e.g., replacing hydroxymethyl with cyano) could lead to drastic activity differences, as seen in spiroindene vs. spiroindole systems .

Preparation Methods

Reaction Components and Conditions

The most widely reported method involves a one-pot, three-component reaction of isatin , kojic acid , and ethyl cyanoacetate in methanol under reflux, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This protocol yields the target compound via sequential Knoevenagel condensation, Michael addition, and cyclization (Scheme 1).

Optimized Parameters :

  • Solvent : Methanol (94% yield) outperforms ethanol (86%) due to better solubility of intermediates.

  • Catalyst : DABCO (10 mol%) enhances reaction efficiency by deprotonating ethyl cyanoacetate, accelerating the Knoevenagel step.

  • Temperature : Reflux (65–70°C) ensures complete conversion within 6–8 hours.

Table 1: Solvent and Catalyst Optimization for Spiroindoline Synthesis

EntrySolventCatalystTime (h)Yield (%)
1MeOHDABCO694
2EtOHDABCO886
3MeOHTriethylamine879

Mechanistic Pathway

  • Knoevenagel Condensation : Isatin reacts with ethyl cyanoacetate to form an α,β-unsaturated intermediate.

  • Michael Addition : Kojic acid attacks the unsaturated system, generating a pyran ring.

  • Cyclization : Intramolecular hemiketal formation yields the spirooxindole framework.

Nanocomposite-Catalyzed Synthesis in Aqueous Media

CuO/ZnO@N-GQDs as a Heterogeneous Catalyst

An alternative method employs CuO/ZnO@N-doped graphene quantum dots (CuO/ZnO@N-GQDs) in water under reflux. This approach emphasizes green chemistry by avoiding organic solvents.

Procedure :

  • Catalyst Loading : 10 mol% CuO/ZnO@N-GQDs.

  • Conditions : Reflux in water for 9 hours at 180°C in a Teflon-lined autoclave.

  • Work-Up : Centrifugation and vacuum drying yield the product as a dark brown solid.

Table 2: Comparison of Catalytic Systems

MethodCatalystSolventTemperature (°C)Yield (%)
DABCO-CatalyzedDABCOMeOH65–7094
NanocompositeCuO/ZnO@N-GQDsH2O18085–90*
*Estimated from analogous reactions.

Advantages and Limitations

  • Green Metrics : Aqueous solvent reduces environmental impact.

  • Challenges : High-temperature autoclave requirements complicate scalability.

Substrate Scope and Functional Group Tolerance

Variation of Isatin Derivatives

Electron-withdrawing groups (e.g., 5-nitroisatin) accelerate the reaction, while electron-donating groups (e.g., 5-methoxyisatin) require extended times.

Alternative Active Methylene Compounds

Malononitrile substitutes ethyl cyanoacetate in some protocols but shifts the product to spirooxindoles with nitrile substituents.

Experimental Protocols

DABCO-Catalyzed Synthesis

  • Reactants : Isatin (1 mmol), kojic acid (1 mmol), ethyl cyanoacetate (1 mmol).

  • Catalyst : DABCO (10 mol%) in methanol (8 mL).

  • Procedure : Reflux for 6 hours, cool, filter, and recrystallize from ethanol.

Nanocomposite-Assisted Synthesis

  • Reactants : Isatin derivative (1 mmol), ethyl cyanoacetate (1 mmol), kojic acid (1 mmol).

  • Catalyst : CuO/ZnO@N-GQDs (0.20 g) in H2O (50 mL).

  • Procedure : Reflux in autoclave at 180°C for 9 hours, centrifuge, and dry under vacuum.

Analytical Characterization

  • FT-IR : N–H stretch (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹).

  • 1H NMR : Spiro-C proton at δ 5.2–5.4 ppm, ethyl group at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet).

  • Mass Spec : Molecular ion peak at m/z 427 [M+H]⁺ .

Q & A

Q. Methodological strategies :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst type, solvent polarity, temperature) and identify interactions .
  • Catalyst engineering : Replace homogeneous bases (DABCO) with magnetic nanocatalysts (e.g., Fe3 _3O4_4@PPCA) for recyclability, though activity may decline after 5 cycles .
  • Solvent tuning : Use ethanol/water (3:1) to enhance solubility of polar intermediates and reduce side reactions .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic stereochemistry or polymorphism :

  • Variable-temperature NMR : Probe rotational barriers around the spiro center (e.g., coalescence temperatures) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) simulate NMR shifts and predict stable conformers .
  • Crystallographic analysis : Compare experimental and simulated PXRD patterns to identify polymorphic forms .

Advanced: What computational tools are used to predict biological activity and SAR?

Q. Integrated approaches include :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen binding affinities for targets like cyclooxygenase-2 (COX-2) or kinases .
  • QSAR modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How can stereochemical impurities be detected and quantified in synthesis?

Q. Analytical solutions :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol gradients to resolve enantiomers .
  • Circular dichroism (CD) : Compare experimental CD spectra with computed ECD for absolute configuration assignment .
  • NMR derivatization : Add chiral shift reagents (e.g., Eu(hfc)3_3) to enhance diastereomeric splitting .

Advanced: What strategies address low thermal stability during DSC analysis?

  • Controlled heating rates : Use 2°C/min under N2_2 to decouple degradation events (e.g., lactam ring cleavage vs. ester decomposition) .
  • Co-crystallization : Introduce stabilizing co-formers (e.g., nicotinamide) via solvent-drop grinding to improve melting points .
  • TGA-MS coupling : Correlate mass loss with evolved gases (e.g., CO2_2 from decarboxylation) .

Basic: What are the key functional groups influencing bioactivity?

Critical pharmacophores include:

  • Amino group : Facilitates H-bonding with enzyme active sites (e.g., serine proteases) .
  • Hydroxymethyl : Participates in hydrophilic interactions and metabolic glucuronidation .
  • Spiro junction : Restricts conformational flexibility, enhancing target selectivity .

Advanced: How can green chemistry principles be applied to scale-up synthesis?

  • Solvent substitution : Replace methanol with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative .
  • Catalyst recovery : Implement flow chemistry with immobilized enzymes (e.g., lipases) for continuous processing .
  • Waste minimization : Use in-line IR monitoring to terminate reactions at >95% conversion, reducing purification steps .

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